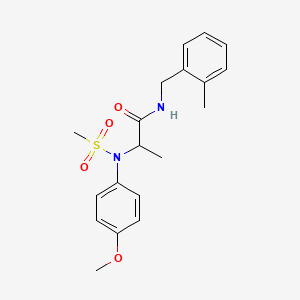
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide, also known as MMMA, is a synthetic compound that has been widely used in scientific research. MMMA is a small molecule that has shown potential in various fields of research, including cancer treatment, drug discovery, and neuroscience.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been widely used in scientific research due to its potential in various fields. In cancer research, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has shown promising results as a potential anticancer agent. Studies have shown that N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis in cancer cells and inhibit tumor growth. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been used in drug discovery research as a lead compound for the development of new drugs. In neuroscience research, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been used to study the role of glutamate receptors in synaptic transmission.
Wirkmechanismus
The mechanism of action of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, studies have shown that N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can bind to glutamate receptors and modulate their activity. Glutamate receptors are involved in synaptic transmission and play a crucial role in the central nervous system. By modulating glutamate receptor activity, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can affect various physiological processes.
Biochemical and Physiological Effects
N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have various biochemical and physiological effects. In cancer cells, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis and inhibit tumor growth. In the central nervous system, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide can modulate glutamate receptor activity and affect synaptic transmission. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its potential as a lead compound for the development of new drugs. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has shown promising results in cancer research and drug discovery. However, one of the limitations of using N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its complex synthesis method. The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide requires expertise in organic chemistry, which can limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide research. One potential direction is the development of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide derivatives with improved potency and selectivity. Another direction is the investigation of the role of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also shown potential as a tool for studying the role of glutamate receptors in synaptic transmission. Further research in this area could lead to a better understanding of the central nervous system and the development of new treatments for neurological disorders.
Conclusion
In conclusion, N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic compound that has shown potential in various fields of scientific research. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been used in cancer research, drug discovery, and neuroscience. The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is a complex process that requires expertise in organic chemistry. N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. There are several future directions for N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide research, including the development of N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide derivatives and the investigation of its role in neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-7-5-6-8-16(14)13-20-19(22)15(2)21(26(4,23)24)17-9-11-18(25-3)12-10-17/h5-12,15H,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLBBAWURNDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3933111.png)
![1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B3933118.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3933123.png)
![(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3933125.png)
![(4-{1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3933142.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3933150.png)
![(4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933153.png)

![4-({N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3933174.png)
![3,5-dichloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933191.png)
![9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B3933198.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3933204.png)
![4-[(diethylamino)methyl]-5-ethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-furamide](/img/structure/B3933209.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3933212.png)